molecular formula C19H37IO2 B1457008 Octadecanoic acid iodomethyl ester CAS No. 888959-57-7

Octadecanoic acid iodomethyl ester

Cat. No. B1457008
M. Wt: 424.4 g/mol
InChI Key: CAKUDFBODVFYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecanoic acid iodomethyl ester is a chemical compound with the molecular formula C~20~H~38~O~4~ . It is also known as methyl octadecanedioate or octadecanedioic acid, dimethyl ester . This ester is derived from the reaction between iodomethane and octadecanedioic acid . Its structure consists of an 18-carbon aliphatic chain with a carboxylic acid group at one end and a methyl ester group at the other end .


Molecular Structure Analysis

The molecular structure of octadecanoic acid iodomethyl ester comprises a long hydrocarbon chain (18 carbon atoms) terminated by a carboxylic acid group and a methyl ester group. The iodine atom is attached to one of the carbon atoms within the chain. The ester linkage is formed between the carboxylic acid group and the methyl group .

properties

IUPAC Name

iodomethyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37IO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)22-18-20/h2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKUDFBODVFYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadecanoic acid iodomethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Octadecanoic acid iodomethyl ester
Reactant of Route 2
Octadecanoic acid iodomethyl ester
Reactant of Route 3
Reactant of Route 3
Octadecanoic acid iodomethyl ester
Reactant of Route 4
Reactant of Route 4
Octadecanoic acid iodomethyl ester
Reactant of Route 5
Reactant of Route 5
Octadecanoic acid iodomethyl ester
Reactant of Route 6
Reactant of Route 6
Octadecanoic acid iodomethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.